molecular formula C26H21FN4O5S B2543443 3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one CAS No. 1115368-24-5

3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one

货号: B2543443
CAS 编号: 1115368-24-5
分子量: 520.54
InChI 键: BNCSUUDFMGALGP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21FN4O5S and its molecular weight is 520.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Quinazolinone Core : A bicyclic structure known for various biological activities.
  • Substituents : The presence of a fluorophenyl group and a morpholine carbonyl enhances its pharmacological profile.

Quinazolinones have been shown to interact with various biological targets, primarily through inhibition of receptor tyrosine kinases (RTKs). Specifically, this compound may inhibit the epidermal growth factor receptor (EGFR), which is implicated in numerous cancers. The binding affinity and selectivity toward EGFR can lead to downstream effects on cell proliferation and survival pathways.

Anticancer Activity

Research indicates that derivatives of quinazolinones exhibit significant anticancer properties. For instance, compounds structurally related to the target compound have demonstrated:

  • Inhibition of Cell Proliferation : Studies have shown that quinazolinones can reduce the viability of cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells.
  • Induction of Apoptosis : Mechanistic studies reveal that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antioxidant Properties

Some studies suggest that quinazolinone derivatives possess antioxidant activities. This is crucial as oxidative stress is a contributing factor in cancer progression. The antioxidant capacity can mitigate cellular damage and enhance the efficacy of other therapeutic agents.

Case Studies

  • In Vitro Studies : A study evaluating the effects of similar quinazolinone derivatives on NSCLC cell lines revealed a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations in the low micromolar range.
  • Synergistic Effects : Another investigation highlighted the potential for synergy when combining quinazolinones with conventional chemotherapeutics, enhancing overall efficacy against resistant cancer phenotypes.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityInhibition of cancer cell proliferation
Apoptosis InductionTriggering apoptotic pathways
Antioxidant ActivityReduction of oxidative stress
Synergistic EffectsEnhanced efficacy with other drugs

科学研究应用

Antimicrobial Properties

Research indicates that compounds with quinazoline structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinazoline can effectively inhibit various bacterial strains. The presence of electron-withdrawing groups, like the nitro group in this compound, can enhance antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Case Studies

  • Antimicrobial Screening : In a study examining various quinazoline derivatives, compounds similar to 3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one were tested against multiple microbial strains. Results indicated that modifications at the 2-position significantly influenced antibacterial potency, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis .
  • Structure-Activity Relationship (SAR) : An investigation into the SAR of quinazoline derivatives revealed that the introduction of different substituents at specific positions could dramatically alter biological activity. The incorporation of a morpholine ring was found to enhance solubility and bioavailability, making it a favorable modification for drug development .

Drug Development

Given its promising biological activity, this compound could serve as a lead compound in the development of new antimicrobial agents. Its unique structure allows for further modifications to optimize efficacy and reduce toxicity.

Pharmaceutical Formulations

The compound's solubility profile suggests potential for formulation into various pharmaceutical forms, including tablets and injectable solutions. Its stability under physiological conditions makes it suitable for further clinical evaluations.

属性

IUPAC Name

3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O5S/c27-19-4-8-20(9-5-19)30-25(33)22-10-3-18(24(32)29-11-13-36-14-12-29)15-23(22)28-26(30)37-16-17-1-6-21(7-2-17)31(34)35/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCSUUDFMGALGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。